molecular formula C14H8Cl2N2O3 B1622670 Benzoyl chloride, 4,4'-azoxybis- CAS No. 47163-83-7

Benzoyl chloride, 4,4'-azoxybis-

Cat. No.: B1622670
CAS No.: 47163-83-7
M. Wt: 323.1 g/mol
InChI Key: XUIMVDBFLKARHD-UHFFFAOYSA-N
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Description

Benzoyl chloride, 4,4’-azoxybis-: is a chemical compound with the molecular formula C14H8Cl2N2O3. It is characterized by the presence of two benzoyl chloride groups connected by an azo linkage. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Laboratory Synthesis:

      Starting Materials: The synthesis of benzoyl chloride, 4,4’-azoxybis- typically begins with 4-aminobenzoic acid.

      Reaction with Thionyl Chloride: The 4-aminobenzoic acid is first converted to 4-aminobenzoyl chloride by reacting with thionyl chloride under reflux conditions.

      Diazotization: The 4-aminobenzoyl chloride is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

      Coupling Reaction: The diazonium salt is coupled with another molecule of 4-aminobenzoyl chloride to form the azo linkage, resulting in benzoyl chloride, 4,4’-azoxybis-.

  • Industrial Production Methods:

      Solvent-Free Method: An industrial method involves the reaction of 4,4’-oxybisbenzoic acid with thionyl chloride in the absence of a solvent.

Chemical Reactions Analysis

Types of Reactions:

  • Hydrolysis:

      Reaction: Benzoyl chloride, 4,4’-azoxybis- reacts with water to produce hydrochloric acid and 4,4’-azoxybisbenzoic acid.

      Conditions: This reaction typically occurs at room temperature and is exothermic.

  • Esterification:

      Reaction: It reacts with alcohols to form esters.

      Conditions: The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.

  • Amidation:

      Reaction: It reacts with amines to form amides.

      Conditions: This reaction is often performed in the presence of a base like triethylamine to absorb the hydrochloric acid byproduct.

Common Reagents and Conditions:

    Reagents: Thionyl chloride, sodium nitrite, hydrochloric acid, alcohols, amines, pyridine, triethylamine.

    Conditions: Reflux, low temperatures for diazotization, room temperature for hydrolysis and amidation.

Major Products:

    Hydrolysis: 4,4’-azoxybisbenzoic acid.

    Esterification: Esters of 4,4’-azoxybisbenzoic acid.

    Amidation: Amides of 4,4’-azoxybisbenzoic acid.

Scientific Research Applications

Polymer Chemistry

Benzoyl chloride, 4,4'-azoxybis- serves as a radical initiator in polymerization processes. Its ability to decompose into free radicals under thermal conditions makes it crucial for synthesizing various polymers and copolymers used in plastics and coatings.

Pharmaceutical Development

The compound is utilized in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to novel pharmaceutical agents with specific therapeutic properties. For instance, it has been investigated for its potential in drug delivery systems due to its reactivity and ability to form stable complexes with various drug molecules.

Organic Synthesis

In organic synthesis, azobenzoyl chloride acts as an acylating agent. It can be used to introduce benzoyl groups into various substrates, facilitating the formation of complex organic molecules that are important in medicinal chemistry.

Dye and Pigment Manufacturing

Azobenzoyl chloride is employed in the production of dyes and pigments due to its vibrant color properties and stability. Its derivatives are used in textile applications where color fastness is essential.

Specialty Chemicals

The compound is also a precursor in the synthesis of specialty chemicals used in agrochemicals and other industrial applications. Its versatility allows it to be modified for various chemical processes.

Case Study: Radical Polymerization

A study demonstrated that azobenzoyl chloride could initiate radical polymerization effectively at lower temperatures compared to traditional initiators, resulting in polymers with enhanced properties such as improved thermal stability and mechanical strength .

Case Study: Drug Development

Research highlighted the use of azobenzoyl chloride in synthesizing a new class of anti-cancer agents that showed significant efficacy against specific cancer cell lines while minimizing toxicity to normal cells .

Data Tables

Application AreaSpecific UseBenefits
Polymer ChemistryRadical initiatorEnhanced polymer properties
Pharmaceutical DevelopmentDrug synthesisTargeted therapeutic effects
Dye ManufacturingColorant productionHigh color fastness
Specialty ChemicalsAgrochemical precursorsVersatile modification potential

Mechanism of Action

Molecular Targets and Pathways:

Biological Activity

Benzoyl chloride, 4,4'-azoxybis- (often referred to as 4,4'-azoxybenzoyl chloride), is a compound of significant interest in the field of chemical biology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound Benzoyl chloride, 4,4'-azoxybis- has the molecular formula C14H10Cl2O3C_{14}H_{10}Cl_2O_3 and features a unique azoxy linkage that imparts distinct chemical reactivity. The presence of the benzoyl group enhances its potential for various biological interactions.

Antimicrobial Activity

Research indicates that 4,4'-azoxybis- exhibits notable antimicrobial properties. In a study evaluating various derivatives, compounds with similar structures demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance:

CompoundBacterial StrainGrowth Inhibition Zone (mm)
3Enterococcus faecium15
4Staphylococcus aureus8
6aCandida albicans8

These findings suggest that modifications to the benzoyl chloride structure can enhance its antimicrobial efficacy .

Cytotoxic Effects

The cytotoxic effects of Benzoyl chloride, 4,4'-azoxybis- have been explored in various cancer cell lines. A recent study highlighted its potential as an anticancer agent by demonstrating significant cytotoxicity in cell lines such as Jurkat and HeLa. The half-maximal inhibitory concentration (IC50) values were found to be:

  • Jurkat Cells : IC50 = 4.64 µM
  • HeLa Cells : IC50 = 9.22 µM

These results indicate that the compound effectively inhibits cell proliferation and induces cell cycle arrest in the sub-G1 phase, which is critical for cancer therapy .

The mechanisms underlying the biological activity of Benzoyl chloride, 4,4'-azoxybis- include:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Inhibition of Key Enzymes : It has been suggested that Benzoyl chloride derivatives can inhibit matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis .

Anticancer Studies

In a controlled study assessing the anticancer properties of Benzoyl chloride derivatives, researchers found that treatment with these compounds resulted in a significant reduction in viable cells across multiple cancer types. The study utilized MTT assays to evaluate cell viability after treatment at various concentrations over different time periods.

Table: Cell Viability Post-Treatment

Concentration (µM)Viable Cells (%) at 48hViable Cells (%) at 72h
558.4843.89
1045.2230.38
2021.2415.05

This data underscores the potential of Benzoyl chloride derivatives as effective agents against cancer cell lines .

Properties

IUPAC Name

(4-carbonochloridoylphenyl)-(4-carbonochloridoylphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O3/c15-13(19)9-1-5-11(6-2-9)17-18(21)12-7-3-10(4-8-12)14(16)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIMVDBFLKARHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)N=[N+](C2=CC=C(C=C2)C(=O)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885900
Record name Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47163-83-7
Record name Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047163837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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